2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic compound that showcases an intricate molecular framework, blending elements from diverse chemical families. This particular structure endows the molecule with unique physicochemical properties, making it a topic of interest for scientific research in various fields.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2S/c1-10(26-12-6-4-5-11(9-12)18(19,20)21)15-23-24-16(25)13-7-2-3-8-14(13)22-17(24)27-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCSPVGEOHXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: The compound undergoes oxidation, particularly at the phenoxyethyl group, using reagents like potassium permanganate.
Reduction: Reduction reactions involving hydrogenation can occur at the quinazoline ring, using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution at the phenyl ring can be achieved using reagents like chlorosulfonic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Chlorosulfonic acid under reflux
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of reduced quinazoline derivatives
Substitution: Introduction of sulfonic acid groups
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for creating other complex molecules. Its unique structure makes it a valuable component in combinatorial chemistry and the development of novel pharmaceuticals.
Biology: In biological studies, this compound is explored for its potential as an enzyme inhibitor, impacting various metabolic pathways. Its interaction with proteins and cellular membranes is a key focus of research.
Medicine: Medically, the compound is investigated for its therapeutic potential, particularly in anti-cancer and anti-inflammatory treatments. It is studied for its ability to interfere with cell signaling pathways and its cytotoxic effects on cancer cells.
Industry: In the industrial sector, the compound is utilized in the development of new materials with advanced properties, such as improved thermal stability and chemical resistance. Its applications in the production of specialty polymers and coatings are noteworthy.
Mechanism of Action
Molecular Targets and Pathways
Enzymes: Inhibition of key metabolic enzymes
Receptors: Modulation of receptor-mediated signaling pathways
Similar Compounds
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-[1,3,4]thiadiazolo[2,3-b]quinazolin-4-one
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]oxadiazolo[2,3-b]quinazolin-5-one
Highlighting its Uniqueness: Compared to similar compounds, 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one offers a distinct balance of stability and reactivity, making it particularly effective in certain chemical and biological applications. Its unique structural configuration contributes to its diverse functionality and broad range of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
